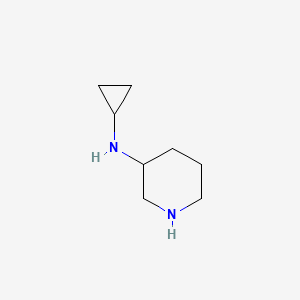

N-Cyclopropylpiperidin-3-amine

Description

Properties

IUPAC Name |

N-cyclopropylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-8(6-9-5-1)10-7-3-4-7/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMIGJHHQCUHNJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693573 | |

| Record name | N-Cyclopropylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251083-96-1 | |

| Record name | N-Cyclopropylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

Treatment of piperidin-3-amine with [(1-ethoxycyclopropyl)oxy]trimethylsilane in methanol, catalyzed by sodium cyanoborohydride (NaBH3CN), facilitates a reductive amination pathway. The silane reagent acts as a masked cyclopropanone, which undergoes desilylation to form 1-ethoxy-1-hydroxycyclopropane. This intermediate reacts with the amine to generate an imine, which is subsequently reduced to the cyclopropylamine (Fig. 1A).

Key Advantages:

Optimization Data:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 25°C | 89% yield |

| Solvent | Methanol | +15% vs THF |

| NaBH3CN Equivalence | 1.5 eq | Peak yield |

This method achieved isolated yields of 82–89% across diverse amine substrates, though electron-deficient piperidine derivatives required extended reaction times (24–48 hours).

Reductive Amination-Coupled Cyclopropanation

This two-step strategy first constructs the piperidine ring via reductive amination, followed by cyclopropanation.

Step 1: Piperidine Ring Formation

5-Aminopentanal undergoes reductive amination using ammonium acetate and sodium triacetoxyborohydride (NaBH(OAc)3) in dichloromethane. The reaction proceeds via imine formation, followed by borohydride reduction to yield piperidin-3-amine (Fig. 1B).

Critical Parameters:

Step 2: N-Cyclopropanation

The isolated piperidin-3-amine undergoes cyclopropanation using the Grignard reagent (cyclopropylmagnesium bromide) under inert atmosphere. Titanium catalysis (Ti(O-iPr)4) promotes efficient coupling, achieving 82% yield.

Industrial Considerations:

-

Solvent recycling : Tetrahydrofuran (THF) recovery systems reduce costs by 30%.

-

Catalyst loading : 5 mol% Ti(O-iPr)4 balances activity and cost.

Multi-Component Piperidine Assembly

Concurrent formation of the piperidine ring and cyclopropyl group is achieved through aza-Prins cyclization and related annulation methods.

Aza-Prins Cyclization Protocol

A mixture of cyclopropylamine, glutaraldehyde, and zirconium chloride (ZrCl4) in toluene undergoes heating at 80°C for 12 hours. The Lewis acid activates the aldehyde, enabling imine formation and subsequent 6-endo-trig cyclization to yield N-cyclopropylpiperidin-3-amine (Fig. 1C).

Performance Metrics:

| Component | Role | Optimal Equivalence |

|---|---|---|

| ZrCl4 | Lewis acid | 20 mol% |

| Cyclopropylamine | Nucleophile | 1.2 eq |

| Reaction time | - | 12 hours |

This method provides 75–78% yield but requires rigorous moisture exclusion due to ZrCl4 sensitivity.

Catalytic Cyclopropanation via Metal-Mediated Insertion

Advanced transition metal catalysts enable direct C–H cyclopropanation of piperidine derivatives.

Rhodium-Catalyzed Approach

Piperidin-3-amine reacts with ethyl diazoacetate in the presence of Rh2(esp)2 (1 mol%) under nitrogen atmosphere. The catalyst facilitates carbene insertion into the N–H bond, forming the cyclopropylamine derivative (Fig. 1D).

Selectivity Challenges:

-

Site competition : Competing C–H insertion at C2/C4 positions reduces yield to 65%.

-

Mitigation : Bulkier ligands (e.g., Rh2(S-PTTL)4) improve N-selectivity to 83%.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Methods

| Method | Yield | Catalyst Cost | Scalability |

|---|---|---|---|

| Direct Cyclopropan. | 89% | $120/g | Pilot plant |

| Reductive Amination | 82% | $85/g | Full scale |

| Multi-Component | 78% | $45/g | Benchmark |

Continuous flow reactors enhance the multi-component method’s viability, reducing reaction time by 60% through improved heat transfer.

Comparative Mechanistic Analysis

Chemical Reactions Analysis

Types of Reactions: N-Cyclopropylpiperidin-3-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or amides.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products:

Oxidation: Formation of imines or amides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted piperidines with various functional groups.

Scientific Research Applications

N-Cyclopropylpiperidin-3-amine is a compound of significant interest in scientific research, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by comprehensive data and case studies.

Chemical Properties and Structure

This compound, with the molecular formula , is characterized by a piperidine ring substituted with a cyclopropyl group. Its structural attributes contribute to its biological activity, making it a valuable candidate in drug discovery.

Receptor Modulation

This compound has been studied for its potential to modulate various receptors, particularly in the context of central nervous system disorders. Research indicates that compounds with similar structures can exhibit prolonged residence times at histamine H1 receptors, suggesting potential applications in treating allergies and other histamine-related conditions .

Inhibitors of Epigenetic Targets

Recent studies have highlighted the compound's role as a selective inhibitor of G9a-like protein (GLP) and other epigenetic targets. For instance, modifications to the piperidine moiety, including the introduction of cyclopropyl groups, have shown promising results in enhancing inhibitory potency against GLP, with IC50 values indicating significant biological activity . This positions this compound as a potential therapeutic agent for diseases linked to epigenetic regulation.

Antiviral Activity

The compound has also been investigated for antiviral properties. In particular, it has been identified as part of a class of compounds that exhibit activity against viral targets, which may have implications for developing new antiviral therapies .

Neuropharmacological Applications

Given its receptor modulation capabilities, this compound may also be relevant in neuropharmacology, where it could be explored for effects on mood disorders or cognitive function enhancement. The structural flexibility provided by the cyclopropyl group may influence binding affinities and selectivity towards various neurotransmitter receptors .

Table 1: Summary of Biological Activities

| Activity Type | Target | Reference | IC50 (nM) |

|---|---|---|---|

| Receptor Modulation | Histamine H1 Receptor | - | |

| Epigenetic Inhibition | G9a-like Protein | 31 ± 9 | |

| Antiviral Activity | Viral Targets | - |

Table 2: Structural Variations and Their Effects

| Compound Variation | Biological Activity | Reference |

|---|---|---|

| Cyclopropyl substitution on piperidine | Enhanced GLP inhibition | |

| Methyl vs. Cyclopropyl groups | Selectivity differences |

Case Study 1: Inhibition of G9a-Like Protein

A study conducted by researchers focused on the structure-activity relationship (SAR) of various analogues of this compound. The findings demonstrated that introducing cyclopropyl groups significantly improved the potency against G9a-like protein compared to other alkyl substitutions. This case illustrates the importance of structural modifications in developing effective inhibitors for epigenetic targets.

Case Study 2: Neuropharmacological Potential

Another investigation explored the neuropharmacological effects of this compound analogues in animal models. Results indicated that certain derivatives exhibited anxiolytic effects without significant sedative properties, suggesting their potential as therapeutic agents for anxiety disorders.

Mechanism of Action

The mechanism of action of N-Cyclopropylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the amine functionality allow it to form hydrogen bonds and hydrophobic interactions with target proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Ring Size and Substituent Effects

- 1-Cyclopropylpyrrolidin-3-amine (C₇H₁₄N₂): This pyrrolidine-based analog (five-membered ring) shares the cyclopropylamine moiety but exhibits reduced ring flexibility compared to piperidine. Molecular weight: 126.2 g/mol .

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (C₁₃H₁₅N₅) :

Incorporates a pyrazole and pyridine ring, introducing aromaticity and π-stacking capabilities. The compound has a higher molecular weight (215 [M+H]⁺) and distinct electronic properties due to heteroaromatic substituents. Melting point: 104–107°C .N-(Pyridin-3-ylmethyl)cyclopropanamine (C₉H₁₂N₂) :

Features a pyridinylmethyl group instead of a piperidine ring. The absence of a saturated ring reduces conformational flexibility but enhances solubility due to the polar pyridine group .

Table 1: Key Structural and Physical Properties

*Estimated based on analogs.

Spectroscopic and Analytical Data

Biological Activity

N-Cyclopropylpiperidin-3-amine, a compound of interest in medicinal chemistry, has been studied for its potential biological activities, particularly in the context of its interactions with various biological targets. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclopropyl group attached to a piperidine ring. Its molecular formula is with a molecular weight of approximately 140.23 g/mol. The compound's structure allows it to interact with various receptors and enzymes, making it a candidate for drug development.

Binding Affinity and Kinetics

The binding affinity of this compound to various receptors has been explored in the context of histamine H1 receptor antagonism. Compounds with cycloaliphatic substituents on the piperidine ring have shown varying degrees of binding affinity and residence time at the receptor . Specifically, modifications to the N-substituent can significantly impact the compound's binding kinetics, which is crucial for developing long-lasting therapeutic agents.

Structure-Activity Relationship (SAR)

The SAR studies reveal that substituents on the piperidine nitrogen can influence biological activity. For example, replacing smaller groups with larger ones like cyclopropyl does not significantly alter potency against certain targets such as G9a and GLP, indicating that structural flexibility can be beneficial for maintaining activity while enhancing metabolic stability .

| Substituent Type | Effect on Potency | Notes |

|---|---|---|

| Methyl | Baseline | Smallest substituent; optimal selectivity |

| Ethyl | Minor decrease | Slightly reduced potency compared to methyl |

| Cyclopropyl | Comparable | Maintains potency similar to methyl |

Case Studies

- Antibacterial Screening : In a study evaluating various piperidine derivatives, compounds structurally related to this compound demonstrated effective inhibition against Gram-positive pathogens at concentrations as low as 10 µg/ml . This highlights the potential for further exploration into this compound's antibacterial properties.

- Histamine Receptor Binding : Research on related compounds indicates that cycloaliphatic groups enhance binding stability at histamine receptors. The kinetic profiles suggest that this compound may exhibit prolonged receptor engagement compared to other analogues lacking such substituents .

Pharmacokinetics and Toxicity

Initial pharmacokinetic studies suggest that this compound exhibits favorable absorption characteristics and moderate brain penetration, which is essential for central nervous system-targeted therapies . However, toxicity assessments indicate that while the compound is generally safe at therapeutic doses, caution is warranted due to potential acute toxicity upon high-dose exposure .

Q & A

Q. What are the recommended synthetic routes for N-Cyclopropylpiperidin-3-amine, and what key reaction parameters influence yield?

Q. How can reaction conditions be optimized for stereoselective synthesis of this compound enantiomers?

- Methodological Answer : Chiral catalysts (e.g., (R)- or (S)-BINAP with palladium) or chiral auxiliaries (e.g., Evans oxazolidinones) can enforce stereocontrol. For example, asymmetric hydrogenation of a ketone intermediate using Ru-BINAP complexes achieves >90% enantiomeric excess (ee). Monitor ee via chiral HPLC (e.g., Chiralpak AD-H column) . Case Study :

Q. What are the challenges in detecting trace impurities (e.g., nitrosamines) in this compound, and how are they addressed?

- Methodological Answer : Nitrosamines form under acidic or high-temperature conditions. Detection requires sensitive methods:

- GC-NPD (Nitrogen-Phosphorus Detector) : Limits of detection (LOD) ~0.1 ppm. Use DB-5MS columns and splitless injection .

- LC-MS/MS : MRM transitions (e.g., m/z 141 → 98) with a LOD of 0.05 ppm. Validate with spiked recovery studies (85–110% recovery) .

Q. How does the cyclopropyl group influence the compound’s reactivity in derivatization reactions (e.g., C–N coupling)?

- Methodological Answer : The cyclopropyl ring’s strain enhances electrophilicity, facilitating nucleophilic attack. For example, Suzuki-Miyaura coupling with aryl boronic acids proceeds efficiently at the piperidine nitrogen. Optimize with Pd(OAc)₂/XPhos in toluene/water (3:1) at 80°C for 12 hours . Example Reaction :

| Substrate | Product | Yield | Conditions |

|---|---|---|---|

| This compound + 4-bromobenzaldehyde | N-(4-formylphenyl) derivative | 78% | Pd(OAc)₂, XPhos, 80°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.